2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
説明
特性
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3S2/c1-3-8-26-21(28)19-14(18-7-4-12(2)29-18)10-30-20(19)25-22(26)31-11-17(27)13-5-6-15(23)16(24)9-13/h3-7,9-10H,1,8,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKWUKNPQCUVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Compound 727689-58-9 ():
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- 3,4-Dimethylphenyl group at position 2 (vs. 3,4-dichlorophenyl in the target compound).
- Retains the 5-methylfuran-2-yl and allyl groups.
Compound 379249-75-9 ():
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- 4-Methylphenyl at position 5 (vs. 5-methylfuran-2-yl in the target compound).
- [(3,5-Dimethylisoxazol-4-yl)methyl]sulfanyl group at position 2.
- Implications :
Heterocyclic Modifications
Chromeno[4,3-d]pyrimidine Derivatives ():
- Core: Chromeno[4,3-d]pyrimidine (fused benzene ring instead of thiophene).
- Substituents : Piperidine and thiourea-derived groups.
Thiazinone Derivatives ():
- Core: Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one.
- Substituents: Amino and phenylamino groups.
- Implications: The amino group at position 3 (vs. allyl in the target compound) could enhance hydrogen-bonding capacity, influencing target affinity .
Functional Group Analysis
Sulfanyl Linker Variations :
- The target compound uses a 2-oxoethylsulfanyl linker, while analogues like 379249-75-9 employ a heterocyclic-methylsulfanyl group. This difference may modulate steric bulk and electronic effects, impacting binding pocket accommodation .
Allyl vs. Cyclic Substituents :
Physicochemical and Pharmacokinetic Properties
- TRPA1 Inhibition : Dichloro substituents in the target compound may enhance binding to electrophile-sensitive cysteine residues in TRPA1 compared to methyl groups .
Q & A
Q. What are the established synthetic routes for this thienopyrimidine derivative, and what critical reaction conditions are required?
The compound is synthesized via multi-step organic reactions, including cyclization of thiophene precursors and functionalization of the pyrimidine core. Key steps involve:
- Cyclocondensation : Thiophene derivatives are cyclized with substituted pyrimidine intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
- Sulfanyl Group Introduction : Thiol-alkylation or nucleophilic substitution reactions to attach the sulfanyl-ethylketone moiety .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?
Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing furan vs. dichlorophenyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation .
- IR Spectroscopy : To verify carbonyl (C=O) and sulfanyl (C-S) functional groups .
Q. What are the primary challenges in scaling up synthesis for preclinical studies?
Critical challenges include:
- Intermediate Stability : Oxoethyl and allyl groups may degrade under prolonged heating; inert atmospheres (N₂/Ar) are recommended .
- Yield Optimization : Multi-step reactions often have cumulative yield losses; catalytic methods (e.g., p-toluenesulfonic acid) improve efficiency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR strategies involve:
- Substituent Variation : Systematically modifying the dichlorophenyl, methylfuran, or allyl groups to assess impact on target binding .
- Bioisosteric Replacement : Replacing the sulfanyl linker with selenyl or ether groups to evaluate pharmacokinetic improvements .
- Computational Docking : Molecular modeling to predict interactions with enzymatic targets (e.g., kinases or proteases) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls .
- Purity Discrepancies : Orthogonal purity checks via HPLC coupled with diode-array detection (DAD) .
- Cell Line Differences : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. What experimental designs are recommended for evaluating metabolic stability and toxicity?
- In Vitro Hepatocyte Assays : Use primary human hepatocytes to assess CYP450-mediated metabolism .
- Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to identify toxic intermediates .
- Computational ADMET : Tools like SwissADME to predict bioavailability and blood-brain barrier penetration .
Q. How can researchers validate target engagement in complex biological systems?
- Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins .
- Thermal Shift Assays (TSA) : Monitor protein denaturation to confirm direct target binding .
Methodological Considerations
Q. What strategies improve reproducibility in multi-step syntheses?
- Detailed Reaction Logs : Document exact temperatures, solvent grades, and stirring rates .
- In Situ Monitoring : Use TLC or inline IR to track reaction progress .
Q. How can crystallography or advanced NMR resolve ambiguities in regiochemistry?
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